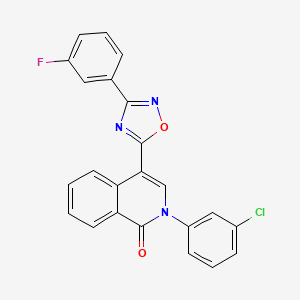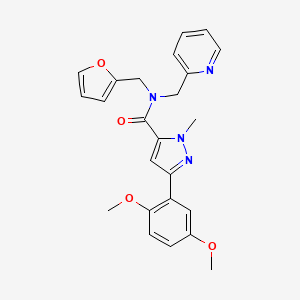
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H13ClFN3O2 and its molecular weight is 417.82. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one and its derivatives have been explored for their potential in cancer treatment. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting antitumor activities against various cancer cell lines. The compounds showed more potent inhibitory activities compared to the positive control, 5-fluorouracil, indicating significant anticancer potential (Fang et al., 2016). Mphahlele et al. (2017) studied the cytotoxicity of 4-anilino-6-bromoquinazolines and their derivatives against MCF-7 and HeLa cells, finding that certain derivatives exhibited significant cytotoxicity and selectivity, particularly against HeLa cells (Mphahlele et al., 2017).
Antimicrobial Properties
Compounds related to 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one have demonstrated promising antimicrobial properties. For instance, Desai et al. (2012) synthesized a series of quinoline-based derivatives showing broad-spectrum antimicrobial potency against various bacterial and fungal strains (Desai et al., 2012). Additionally, Ansari and Khan (2017) prepared quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, finding that some compounds, particularly those with fluoro-substituted phenyl rings, showed potent antimicrobial activity (Ansari & Khan, 2017).
Molecular Structure and Characterization Studies
The molecular structure and characterization of related compounds have been a focus of several studies. For example, Mamatha S.V et al. (2019) synthesized and characterized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which showed remarkable anti-TB and superior anti-microbial activity (Mamatha S.V et al., 2019). Similarly, Mandal and Patel (2018) conducted a combined experimental and computational study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, elucidating the effect of different weak interactions on crystal packing (Mandal & Patel, 2018).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-6-4-8-17(12-15)28-13-20(18-9-1-2-10-19(18)23(28)29)22-26-21(27-30-22)14-5-3-7-16(25)11-14/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZXNSQTRMZJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)


![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)
![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)


![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)